![molecular formula C15H15NO3S B2617381 Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate CAS No. 864940-54-5](/img/structure/B2617381.png)
Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate
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Overview
Description
Thiophene-based analogs, such as Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene-based compounds is characterized by a five-membered ring made up of one sulfur as a heteroatom . The exact molecular structure of Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate is not explicitly mentioned in the search results.Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, in particular, is a condensation reaction that produces aminothiophene derivatives .Scientific Research Applications
- Ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate exhibits promising pharmacological activities. Researchers explore its potential as a scaffold for designing novel drugs, especially in the context of antimicrobial, anti-inflammatory, or anticancer agents .
- Studies suggest that this compound possesses antibacterial and antifungal properties. Researchers investigate its effectiveness against various pathogens, including drug-resistant strains. The goal is to develop new therapeutic agents to combat infections .
- Ethyl phenylacetamidothiophene-3-carboxylate may modulate inflammatory pathways. Researchers study its impact on cytokine production, NF-κB signaling, and other inflammatory markers. This knowledge could lead to the development of anti-inflammatory drugs .
- Thiophene derivatives often exhibit interesting photochemical properties. Researchers explore the potential of this compound as a photocatalyst for environmental remediation, such as pollutant degradation or hydrogen production .
- The conjugated structure of ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate makes it relevant in organic electronics. Investigations focus on its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) .
- Researchers explore the synthesis of functional materials based on this compound. It could serve as a building block for organic semiconductors, sensors, or molecular switches. Investigations into its self-assembly behavior and electronic properties are ongoing .
Medicinal Chemistry and Drug Development
Antibacterial and Antifungal Properties
Anti-Inflammatory Effects
Photocatalysis and Environmental Applications
Organic Electronics and Optoelectronics
Materials Science and Nanotechnology
Mechanism of Action
Target of Action
It’s known that thiophene derivatives, which ethyl 2-(2-phenylacetamido)thiophene-3-carboxylate is a part of, have been found to bind with high affinity to multiple receptors . These compounds are often used in medicinal chemistry to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biological activities, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
properties
IUPAC Name |
ethyl 2-[(2-phenylacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-2-19-15(18)12-8-9-20-14(12)16-13(17)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNWGHLVACAVKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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